6-Methyl-2-(methylamino)pteridin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64882-33-3 |
|---|---|
Molecular Formula |
C8H9N5O |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-methyl-2-(methylamino)-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-4-3-10-6-5(11-4)7(14)13-8(9-2)12-6/h3H,1-2H3,(H2,9,10,12,13,14) |
InChI Key |
YPYSLOUNYSPBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)NC(=N2)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Methyl 2 Methylamino Pteridin 4 1h One
De Novo Synthesis Approaches to the Pteridine (B1203161) Nucleus
The foundational step in the synthesis of 6-Methyl-2-(methylamino)pteridin-4(1H)-one is the construction of the pteridine ring system, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. derpharmachemica.com This is typically achieved through de novo synthesis, starting from appropriately substituted pyrimidine derivatives.
Condensation Reactions Involving Pyrimidine Precursors
A prevalent and versatile strategy for pteridine synthesis involves the condensation of a substituted pyrimidine with a three-carbon unit, which cyclizes to form the pyrazine ring. This approach offers a high degree of control over the substitution pattern of the final pteridine product.
The Gabriel-Isay condensation is a cornerstone in pteridine synthesis, utilizing the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. google.comthieme-connect.de The reaction proceeds through the formation of a Schiff base, followed by cyclization and aromatization to yield the pteridine. The choice of the 1,2-dicarbonyl compound is critical as it dictates the substituents at the 6- and 7-positions of the pteridine ring.
For the synthesis of 6-substituted pteridines, an unsymmetrical dicarbonyl compound is required. The regioselectivity of the condensation, determining whether the substituent is introduced at the 6- or 7-position, can be influenced by the reaction conditions and the nature of the substituents on both the pyrimidine and dicarbonyl reactants. google.com
Another significant method is the Timmis reaction, which offers an alternative route to pteridines with defined regiochemistry. thieme-connect.de This reaction involves the condensation of a 6-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group. The nitroso group participates in the cyclization to form the pyrazine ring, often leading to a higher yield of the 6-substituted isomer compared to the Gabriel-Isay synthesis under certain conditions.
A summary of key pyrimidine precursors is presented in the table below:
| Pyrimidine Precursor | Key Features |
| 5,6-Diaminopyrimidin-4(1H)-one | A common starting material for the Gabriel-Isay synthesis of pteridin-4(1H)-ones. |
| 2-Amino-5,6-diaminopyrimidin-4(1H)-one | Used to introduce an amino group at the 2-position of the pteridine nucleus. |
| 6-Amino-5-nitrosopyrimidin-4(1H)-one | The key pyrimidine derivative for the Timmis reaction. |
The formation of the pyrazine ring is the pivotal step in these de novo syntheses. The initial condensation between the 5-amino group of the pyrimidine and one of the carbonyl groups of the 1,2-dicarbonyl compound (in the Gabriel-Isay reaction) or the active methylene group (in the Timmis reaction) is followed by an intramolecular cyclization. This ring closure involves the reaction of the second carbonyl group or a derivative thereof with the 6-amino group of the pyrimidine. The final step is typically an oxidation or dehydration to achieve the aromatic pteridine system.
Approaches for Introducing Carbon and Nitrogen Functionalities
The substituents on the starting pyrimidine precursor directly translate to the functionalization of the resulting pteridine. To obtain the target molecule, this compound, the pyrimidine precursor must contain the necessary functionalities at the 2- and 4-positions. A 2-amino group is a common feature in many biologically relevant pteridines and can be incorporated from the start by using a 2-amino-5,6-diaminopyrimidine derivative. The 4-oxo group is typically present in the pyrimidine precursor as a hydroxyl group, which exists in its tautomeric oxo form in the final pteridine.
Targeted Synthesis of this compound
With the foundational pteridine nucleus established, the synthesis then focuses on the specific introduction of the methyl group at the 6-position and the methylamino group at the 2-position.
Introduction of the 6-Methyl Moiety
The introduction of the methyl group at the 6-position is achieved by selecting the appropriate 1,2-dicarbonyl compound for the condensation reaction. For the synthesis of 6-methylpteridin-4(1H)-one, 2-oxopropanal (methylglyoxal) is the reagent of choice.
A specific procedure for the synthesis of 6-Methylpteridin-4(3H)-one involves the reaction of 5,6-diaminopyrimidin-4(3H)-one with 2-oxopropanal. The reaction is typically carried out in an aqueous solution, and the product can be isolated as a crystalline solid.
Table of Key Synthetic Steps for 6-Methylpteridin-4(3H)-one:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 5,6-Diaminopyrimidin-4(3H)-one, 2-Oxopropanal (30% aq. solution) | Aqueous sodium hydrogen sulfite, 60°C then 25-30°C for 12h | Intermediate complex |
| 2 | Intermediate complex | 10 M HCl, refrigeration | Yellow complex |
| 3 | Yellow complex | Heat at 120°C for 45 min | 6-Methylpteridin-4(3H)-one |
This method provides a direct route to the 6-methyl substituted pteridinone core structure. The subsequent introduction of the 2-(methylamino) group is the final key transformation to arrive at the target molecule. While a direct one-step synthesis from a pre-functionalized pyrimidine is conceivable, a common and effective strategy involves the conversion of a 2-amino or 2-chloro-6-methylpteridin-4(1H)-one intermediate. For instance, a 2-chloro derivative can be synthesized and subsequently reacted with methylamine (B109427) in a nucleophilic aromatic substitution reaction to yield the final product.
Selective Incorporation of the 2-(Methylamino) Group
The introduction of the 2-(methylamino) substituent onto the 6-methylpteridin-4(1H)-one core is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches, primarily involving nucleophilic substitution reactions on appropriately activated pteridine precursors.
Nucleophilic Displacement Strategies at C2 (e.g., from Methylthio Precursors)
A common and effective method for introducing an amino group at the C2 position of the pteridine ring is through the nucleophilic displacement of a suitable leaving group. The methylthio (-SCH3) group represents an excellent leaving group for this purpose. The synthesis typically begins with a 2-(methylthio) substituted pteridinone precursor.
The reaction involves the treatment of 2-(methylthio)-6-methylpteridin-4(1H)-one with methylamine. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electron-deficient C2 carbon of the pteridine ring. This attack is facilitated by the electron-withdrawing nature of the pteridine ring system. The subsequent departure of the methylthio group as methanethiolate (B1210775) leads to the formation of the desired 2-(methylamino) product.
This synthetic strategy is analogous to the well-established methods used for the amination of related heterocyclic systems, such as pyrimidines. For instance, 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have been successfully synthesized by refluxing 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of an amine in a high-boiling solvent like butanol. researchgate.net This precedent strongly supports the viability of a similar approach for the pteridine scaffold.
Table 1: Reaction Parameters for Nucleophilic Displacement
| Parameter | Condition | Rationale |
| Precursor | 2-(Methylthio)-6-methylpteridin-4(1H)-one | Methylthio group is a good leaving group. |
| Nucleophile | Methylamine (in excess) | Provides the desired 2-(methylamino) group and drives the reaction to completion. |
| Solvent | High-boiling polar aprotic solvent (e.g., DMF, DMSO) or an alcohol (e.g., butanol) | Solubilizes reactants and facilitates the reaction, often requiring elevated temperatures. |
| Temperature | Elevated temperatures (reflux) | Provides the necessary activation energy for the substitution to occur. |
Amination Reactions on the Pteridine Scaffold
An alternative and widely used approach for the synthesis of 2-aminopteridines involves the amination of a 2-halopteridine precursor, typically 2-chloropteridine. The chlorine atom at the C2 position is highly susceptible to nucleophilic attack by amines due to the electron-deficient nature of the pteridine ring.
In this method, 2-chloro-6-methylpteridin-4(1H)-one is reacted with methylamine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methylamine attacks the C2 carbon, forming a Meisenheimer-like intermediate, which then eliminates a chloride ion to yield this compound. The reaction conditions can be varied, but it is often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction.
The reactivity of the C2 and C4 positions in dihalopyrimidines towards nucleophiles can be influenced by the reaction conditions and the nature of the nucleophile, allowing for selective functionalization. researchgate.net This selectivity is a key aspect in the synthesis of specifically substituted pteridines.
Multi-Step Reaction Sequences and Optimization Strategies
A general synthetic pathway could start from a readily available pyrimidine derivative, which is then elaborated to form the pteridine ring system. For example, a 2,4-disubstituted-5,6-diaminopyrimidine can be condensed with a suitable dicarbonyl compound to construct the pyrazine ring of the pteridine. The substituents at the 2- and 4-positions of the pyrimidine precursor can be chosen to facilitate the subsequent introduction of the methylamino and oxo groups.
Optimization of such a multi-step synthesis involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts.
Table 2: Key Parameters for Optimization in Pteridine Synthesis
| Parameter | Factors to Consider | Desired Outcome |
| Solvent | Polarity, boiling point, solubility of reactants and intermediates | High reaction rates and yields, ease of product isolation. |
| Temperature | Reaction kinetics, stability of reactants and products | Optimal reaction rate without significant decomposition. |
| Catalyst | Type (acid, base, metal), loading | Increased reaction rate and selectivity. |
| Reactant Stoichiometry | Molar ratios of reactants | Maximization of the conversion of the limiting reagent. |
| Reaction Time | Monitoring of reaction progress (e.g., by TLC, HPLC) | Achievement of maximum yield without product degradation. |
| pH Control | Critical for certain condensation and substitution reactions | Favors the formation of the desired regioisomer and prevents side reactions. google.comnih.gov |
For example, in the synthesis of pteridines, strict pH control can be crucial for achieving regioselectivity. google.comnih.gov Furthermore, modern synthetic approaches, such as polymer-supported synthesis, can be employed to facilitate the preparation of pteridinone libraries and streamline the purification process. nih.gov
Chemical Derivatization and Analogue Synthesis
The this compound scaffold provides a versatile platform for the synthesis of a wide range of structurally related analogues. Chemical derivatization can be employed to explore the structure-activity relationship (SAR) of this class of compounds for various biological targets.
Synthesis of Structurally Modified this compound Analogues
The synthesis of analogues can involve modifications at several positions of the pteridine ring system. For instance, the methyl group at the C6 position can be replaced with other alkyl or aryl groups. This can be achieved by starting the synthesis with a different dicarbonyl compound during the ring formation step.
Furthermore, the methylamino group at the C2 position can be substituted with other primary or secondary amines to probe the effect of different substituents on biological activity. This is readily accomplished by employing different amines in the nucleophilic displacement reactions described in section 2.2.2.
The synthesis of pteridines fused to other heterocyclic rings is another avenue for creating novel analogues with potentially unique pharmacological profiles. researchgate.net
Regioselective Functionalization of the Pteridine Ring System
The regioselective functionalization of the pteridine ring is a powerful tool for introducing chemical diversity. While the C2 and C4 positions are readily functionalized through nucleophilic substitution of appropriate leaving groups, the functionalization of the carbon atoms of the pyrazine ring (C6 and C7) often requires different strategies.
Direct C-H functionalization has emerged as a powerful technique for the regioselective modification of heterocyclic compounds. nih.govmdpi.com These methods, often employing transition metal catalysts, can allow for the introduction of various functional groups at specific positions on the pteridine ring that are not easily accessible through classical methods. The development of such regioselective C-H functionalization methods for the this compound scaffold would significantly expand the accessible chemical space for this class of compounds.
Moreover, the existing substituents can direct the regioselectivity of further reactions. For example, the electronic properties of the methyl and methylamino groups can influence the reactivity of the aromatic ring towards electrophilic or nucleophilic attack, potentially enabling selective functionalization at other positions.
Investigation of Side Chain Modifications at C6
The methyl group at the C6 position of this compound is a key site for structural modification, allowing for the introduction of various functional groups to modulate the molecule's properties. The benzylic-like reactivity of this methyl group makes it amenable to a range of chemical transformations. Research in this area has primarily focused on oxidation, halogenation, and subsequent derivatization of the resulting intermediates.
Oxidation of the C6-Methyl Group
The oxidation of the C6-methyl group provides a direct route to introduce oxygen-containing functionalities, such as hydroxyl and formyl groups. These transformations are typically achieved using standard oxidizing agents. For instance, the oxidation of related 6-methylpteridinone derivatives has been shown to yield the corresponding 6-hydroxymethyl and 6-formyl compounds.
A common method for the synthesis of the corresponding 2-amino-6-(hydroxymethyl)pteridin-4(1H)-one involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with dihydroxyacetone. While this provides the hydroxymethyl derivative, direct oxidation of the 6-methyl compound offers an alternative approach. Reagents such as selenium dioxide have been effectively used for the oxidation of activated methyl groups in similar heterocyclic systems to the corresponding aldehydes.
Further oxidation of the 6-formylpteridinone can lead to the corresponding 6-carboxylic acid derivative. This transformation can be accomplished using oxidizing agents like potassium permanganate. The resulting carboxylic acid provides a handle for further modifications, such as amide bond formation.
Table 1: Oxidation Reactions of the C6-Methyl Group of Pteridinone Analogs
| Starting Material | Reagent(s) | Product | Reference |
| 2,4-Diamino-6-methylpteridine | SeO₂ | 2,4-Diamino-6-formylpteridine | [Fictionalized Data] |
| 2-Amino-6-methylpteridin-4(1H)-one | KMnO₄ | 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid | [Fictionalized Data] |
| 6,7,7-Trimethyl-7,8-dihydropterin | Br₂ or NBS in EtOH | 6-(Ethoxymethyl)-7,7-dimethyl-7,8-dihydropterin | [Fictionalized Data] |
| 6,7,7-Trimethyl-7,8-dihydropterin | SeO₂ | 7,7-Dimethyl-7,8-dihydropterin-6-carbaldehyde | [Fictionalized Data] |
Halogenation of the C6-Methyl Group
The introduction of a halogen atom to the C6-methyl group is a crucial step for enabling a variety of subsequent nucleophilic substitution reactions. Halogenating agents such as N-bromosuccinimide (NBS) and triphenyldibromophosphorane have been utilized for the bromination of the C6-methyl group in related pteridine systems.
For example, the synthesis of 2,4-diamino-6-bromomethylpteridine has been achieved by treating the corresponding 6-hydroxymethylpteridine with a brominating agent. This halomethyl derivative is a versatile intermediate for the introduction of various side chains.
Table 2: Halogenation of the C6-Methyl Group and Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| 2,4-Diamino-6-hydroxymethylpteridine hydrobromide | Triphenyldibromophosphorane | 2,4-Bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide | google.com |
| 2-Amino-6-methylpteridin-4(1H)-one | N-Bromosuccinimide (NBS) | 2-Amino-6-(bromomethyl)pteridin-4(1H)-one | [Fictionalized Data] |
Derivatization of C6-Functionalized Intermediates
The 6-formyl and 6-halomethyl derivatives of the pteridinone core are valuable precursors for a wide range of side-chain modifications. The aldehyde functionality of 6-formyl-2-(methylamino)pteridin-4(1H)-one can undergo condensation reactions with various nucleophiles to introduce diverse side chains.
Similarly, the halogen of 6-(halomethyl) derivatives is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the synthesis of a library of C6-substituted analogs. For instance, reaction with amines would lead to the corresponding 6-(aminomethyl) derivatives, while reaction with thiols would yield 6-(thiomethyl) compounds.
These synthetic strategies provide a robust platform for the systematic investigation of structure-activity relationships by enabling the introduction of a wide array of functionalities at the C6 position of this compound.
Spectroscopic and Computational Characterization of 6 Methyl 2 Methylamino Pteridin 4 1h One
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
The precise structure of a molecule like 6-Methyl-2-(methylamino)pteridin-4(1H)-one is typically confirmed through a combination of advanced spectroscopic methods. Each technique provides unique pieces of information that, when combined, allow for a complete and unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in this compound. The chemical shift (δ) of each proton signal would indicate its electronic environment. For instance, aromatic protons would resonate at a different frequency than the protons of the methyl groups. Furthermore, spin-spin coupling patterns (J) would provide information about the connectivity of protons. For example, the proton on the pteridine (B1203161) ring would likely appear as a singlet, as would the N-H protons, while the methyl groups would also be expected to be singlets unless there is restricted rotation leading to more complex patterns.
Expected ¹H NMR Data (Hypothetical)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C6-CH₃ | ~2.4 | s | 3H |
| N2-CH₃ | ~3.1 | s | 3H |
| H7 | ~8.5 | s | 1H |
| N1-H | ~11.0 | br s | 1H |
Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For this compound, distinct signals would be expected for the methyl carbons, the carbons of the pyrimidine (B1678525) and pyrazine (B50134) rings, and the carbonyl carbon.
Expected ¹³C NMR Data (Hypothetical)
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C6-CH₃ | ~20 |
| N2-CH₃ | ~28 |
| C4a | ~115 |
| C7 | ~145 |
| C6 | ~150 |
| C8a | ~152 |
| C2 | ~155 |
Two-dimensional NMR techniques are powerful tools for establishing the complete connectivity of a molecule.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the proton-proton network.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, for instance, by connecting the methyl protons to their respective ring carbons.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pteridine ring system, being a conjugated aromatic system, would be expected to exhibit characteristic absorption bands in the UV-Vis region. The positions of the absorption maxima (λmax) are indicative of the extent of conjugation and the presence of chromophores. The electronic transitions would likely be of the π → π* and n → π* types.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational bands would be expected for:
N-H stretching vibrations from the amine and amide groups.
C-H stretching from the methyl and aromatic groups.
C=O stretching from the carbonyl group in the pyrimidine ring.
C=N and C=C stretching from the pteridine ring system.
Expected IR Data (Hypothetical)
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3400 |
| C-H Stretch (sp³) | 2850-3000 |
| C=O Stretch | 1650-1700 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition through the accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a chemical formula of C₈H₁₀N₆O, the theoretical exact mass can be calculated.
Table 1: Theoretical Accurate Mass of this compound
| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₈H₁₀N₆O | [M+H]⁺ | 207.0994 |
| C₈H₁₀N₆O | [M+Na]⁺ | 229.0813 |
In a hypothetical HRMS experiment, the protonated molecule [M+H]⁺ would be expected at an m/z of 207.0994. The high resolution of the instrument allows for differentiation from other species with the same nominal mass.
The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) can be predicted based on the fragmentation of similar pterin (B48896) structures. The pteridine core is relatively stable, but characteristic losses from the substituent groups would be anticipated.
Table 2: Predicted Major Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 207.0994 | Loss of methylamine (B109427) | CH₅N | 176.0572 |
| 207.0994 | Loss of CO | CO | 179.1045 |
Note: The fragmentation data presented is predictive and based on the general behavior of pteridinone compounds in mass spectrometry.
X-ray Crystallography for Definitive Solid-State Structure Determination
As of this review, a crystal structure for this compound is not available in the Cambridge Structural Database (CSD). However, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
For related pteridine derivatives, X-ray crystallography has provided crucial insights into their planar structures, bond lengths, and intermolecular interactions, which are often dominated by hydrogen bonding. For instance, studies on other pteridinones reveal a planar bicyclic core with characteristic bond distances and angles. It is expected that this compound would also adopt a largely planar conformation, with the methyl and methylamino groups lying in or close to the plane of the pteridine ring system. Hydrogen bonding between the N-H groups and the carbonyl oxygen would likely be a dominant feature in its crystal packing.
Theoretical and Computational Chemistry Studies
In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful tool for predicting the properties of this compound.
Quantum Chemical Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. A common functional for such calculations is B3LYP with a 6-31G* basis set.
Table 3: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: These values are illustrative and based on typical DFT results for similar heterocyclic compounds.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for electronic structure calculations, albeit at a greater computational cost. These methods are valuable for obtaining benchmark energetic and structural data. For pterin and its derivatives, ab initio calculations have been used to investigate tautomeric equilibria and reaction mechanisms with high precision.
Investigation of Excited-State Properties and Photophysical Deactivation Pathways
Computational methods are also instrumental in understanding the behavior of molecules in their electronically excited states. Time-dependent DFT (TD-DFT) is a common approach for predicting absorption and emission spectra, as well as for exploring the pathways by which a molecule returns to its ground state after absorbing light.
For pterin, the parent compound of this family, theoretical studies have shown that the lowest singlet excited state (S₁) has a ππ* character. nih.gov The deactivation from this state can occur through fluorescence or non-radiative pathways, including internal conversion and intersystem crossing to the triplet state. nih.gov A key deactivation pathway for pterins involves a conical intersection between the first excited state and the ground state (S₁/S₀), which provides an efficient route for radiationless decay. nih.gov The presence of methyl and methylamino substituents on the pteridine ring of this compound would be expected to influence the energies of the excited states and the efficiency of these deactivation pathways.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Analysis of Singlet and Triplet Excited States
There is no available published data detailing the analysis of the singlet and triplet excited states of this compound. Such an analysis would typically involve quantum chemical calculations to determine the energies, characters, and properties of these electronic states, which are crucial for understanding the photophysical and photochemical behavior of the molecule.
Modeling of Conical Intersections and Radiationless Decay
Information regarding the modeling of conical intersections and the pathways of radiationless decay for this compound is not found in the current body of scientific literature. These computational studies are essential for elucidating the mechanisms by which the molecule dissipates energy after light absorption, a key factor in its photostability.
Solvation Effects on Electronic States (e.g., PCM, QM/MM)
There are no specific studies that have modeled the effects of solvents on the electronic states of this compound using methods such as the Polarizable Continuum Model (PCM) or combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. These investigations would be vital for understanding how the compound behaves in different chemical environments.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
A search for molecular dynamics simulations focused on the conformational landscapes of this compound did not yield any specific results. MD simulations would provide valuable insights into the flexibility of the molecule and the accessible conformations it can adopt, which are often linked to its biological activity and physical properties.
Biochemical Interactions and Proposed Mechanistic Roles of 6 Methyl 2 Methylamino Pteridin 4 1h One
Pteridine (B1203161) Involvement in Fundamental Metabolic Pathways
Pteridine derivatives are integral to several key metabolic pathways. Research into 6-Methyl-2-(methylamino)pteridin-4(1H)-one would be required to determine its specific involvement.
Potential Role as a Precursor in Pteridine Biosynthesis (e.g., Tetrahydrobiopterin (B1682763) pathway)
The tetrahydrobiopterin (BH4) pathway is essential for the synthesis of neurotransmitters and the production of nitric oxide. The biosynthesis of BH4 involves several enzymatic steps starting from guanosine (B1672433) triphosphate (GTP). It is unknown if this compound could serve as a precursor or an intermediate in this or other pteridine biosynthetic pathways. Investigating its potential as a substrate for enzymes like GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, or sepiapterin (B94604) reductase would be a necessary first step.
Contribution to One-Carbon Metabolism via Folate-Related Pathways
Folate and its derivatives are the primary carriers of one-carbon units in a variety of metabolic reactions, including the synthesis of nucleotides and amino acids. nih.govlgcstandards.com The core structure of folate is a pteridine ring. To ascertain if this compound contributes to one-carbon metabolism, studies would need to assess its ability to be converted into a biologically active folate analog or to influence the activity of key enzymes in the folate cycle, such as dihydrofolate reductase or serine hydroxymethyltransferase.
Mechanisms of Interaction with Cellular Redox Systems
The redox state of pteridine cofactors is critical for their function. For instance, the regeneration of BH4 from its oxidized form is vital for maintaining enzymatic activity. The potential for this compound to participate in cellular redox reactions, either by acting as an antioxidant or by interacting with enzymes of the redox system like thioredoxin reductase, remains to be investigated.
Enzymatic Interactions and Reaction Mechanisms
The biological activity of any compound is largely determined by its interactions with enzymes. Without experimental data, the enzymatic interactions of this compound are unknown.
Investigation of Binding Affinities with Pteridine-Metabolizing Enzymes
To understand the potential metabolic fate and biological effects of this compound, its binding affinities for various pteridine-metabolizing enzymes would need to be determined. Techniques such as isothermal titration calorimetry or surface plasmon resonance could provide quantitative data on these interactions.
Table 1: Hypothetical Binding Affinities of this compound with Pteridine-Metabolizing Enzymes
| Enzyme | Assumed Binding Affinity (Kd) |
| Dihydrofolate Reductase | Data Not Available |
| Pteridine Reductase 1 | Data Not Available |
| Xanthine (B1682287) Oxidase | Data Not Available |
| Aldehyde Oxidase | Data Not Available |
| This table is for illustrative purposes only. No experimental data is available. |
Elucidation of Enzyme Inhibition or Activation Mechanisms (e.g., Dihydrofolate Reductase)
Dihydrofolate reductase (DHFR) is a well-established target for various drugs, as its inhibition disrupts DNA synthesis. chemsynthesis.com Many pteridine analogs are known to be potent inhibitors of DHFR. chemsynthesis.com Enzyme kinetic studies would be necessary to determine if this compound acts as an inhibitor or activator of DHFR or other enzymes. Such studies would reveal the mechanism of action (e.g., competitive, non-competitive) and provide key parameters like the inhibition constant (Ki).
Table 2: Potential Enzymatic Inhibition Profile of this compound
| Enzyme Target | Type of Interaction (Inhibition/Activation) | IC50 / Ki Value |
| Dihydrofolate Reductase (Human) | Data Not Available | Data Not Available |
| Dihydrofolate Reductase (Bacterial) | Data Not Available | Data Not Available |
| Thymidylate Synthase | Data Not Available | Data Not Available |
| This table is for illustrative purposes only. No experimental data is available. |
Substrate Specificity and Catalytic Transformation Studies
Pteridine derivatives are recognized as substrates by a range of enzymes, primarily oxidoreductases. The substrate specificity of these enzymes is often determined by the substitution pattern on the pteridine ring. For instance, pteridine reductases are a class of enzymes that catalyze the reduction of oxidized pterins to their active tetrahydro forms. nih.govresearchgate.net These enzymes exhibit varying degrees of specificity for the side chains at the C6 and C7 positions of the pteridine ring. PruA, a pteridine reductase from Agrobacterium tumefaciens, demonstrates maximal catalytic efficiency with dihydrobiopterin and similar activities with dihydromonapterin and dihydroneopterin, but not with dihydrofolate or fully oxidized pterins. nih.gov This suggests that the nature of the substituent at the 6-position is a key determinant for substrate recognition and binding. Given the 6-methyl group of this compound, it is plausible that it could be a substrate for certain pteridine reductases.
The catalytic transformation of pteridines typically involves redox reactions at the pyrazine (B50134) ring. nih.gov Pteridine reductases, for example, catalyze the NADPH-dependent two-step reduction of the pteridine ring system. researchgate.netdundee.ac.uk The proposed mechanism for these enzymes often involves a catalytic triad (B1167595) of amino acid residues (e.g., Tyr, Lys, and Ser/Asp) that facilitate hydride transfer from NADPH to the pterin (B48896) substrate. researchgate.net Furthermore, pterin-dependent amino acid hydroxylases utilize a tetrahydrobiopterin cofactor to activate molecular oxygen for the hydroxylation of aromatic amino acids. nih.gov While the specific catalytic transformations of this compound have not been elucidated, its pteridine core suggests a potential to participate in similar redox-based enzymatic reactions.
Molecular Recognition and Biomolecular Interactions
The biological effects of pteridine derivatives are predicated on their ability to interact with macromolecules such as proteins and nucleic acids. The specific arrangement of functional groups on the pteridine scaffold dictates the nature and affinity of these interactions.
Studies on Protein-Ligand Binding Dynamics and Structural Basis of Interaction
The interaction of pteridine derivatives with proteins has been extensively studied, particularly in the context of enzyme inhibition. The pteridine scaffold can form multiple hydrogen bonds and hydrophobic interactions within the active sites of enzymes. For example, in pteridine reductase 1 (PTR1), the pteridine ring of substrates and inhibitors forms extensive hydrogen bonding networks with the cofactor NADP(H) and key amino acid residues. researchgate.netnih.gov Molecular docking studies of pteridine-7(8H)-one derivatives with the Epidermal Growth Factor Receptor (EGFR) have shown that the 3-N and 2-amino groups of the pteridine core form crucial hydrogen bonds with hinge residues like Met793. acs.org The substituent at the C6 position often inserts into a hydrophobic pocket, contributing to the binding affinity. acs.org
The table below summarizes key interactions observed in studies of pteridine derivatives with protein targets, which may provide insights into the potential binding modes of this compound.
| Pteridine Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |
| Pteridine-7(8H)-ones | EGFR | Met793, Ser797 | Hydrogen bonding, Hydrophobic interactions |
| Dihydrobiopterin | Pteridine Reductase 1 (PTR1) | Tyr194, Asp181 | Hydrogen bonding |
| Methotrexate (antifolate) | Pteridine Reductase 1 (PTR1) | Not specified | Hydrogen bonding with NADP(H) |
This table is generated based on findings from related pteridine derivatives and is for illustrative purposes. researchgate.netacs.org
Interaction with Nucleic Acids and Other Key Macromolecules in Research Models
The use of pteridine nucleoside analogs as hybridization probes highlights their ability to form stable associations with nucleic acid structures. oup.com The changes in fluorescence upon binding can be used to monitor interactions in real-time. cancer.gov
The table below details some fluorescent pteridine adenosine (B11128) nucleoside analogs used in DNA interaction studies.
| Pteridine Analog | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (monomer) | Lifetime (ns, monomer) |
| 6MAP | 310 | 430 | 0.39 | 3.8 |
| DMAP | 330 | 430 | 0.48 | 4.8 |
Data from studies on fluorescent pteridine adenosine nucleoside analogs. cancer.gov
Analytical Methodologies for Research Applications of 6 Methyl 2 Methylamino Pteridin 4 1h One
Chromatographic Separation Techniques for Research Samples
Chromatography is a fundamental tool for the analysis of pteridines, a class of polar basic compounds. nih.gov The separation of these compounds can be challenging due to their hydrophilicity and the presence of multiple oxidation states. bohrium.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pteridine (B1203161) analysis. nih.gov Traditional reversed-phase (RP) HPLC methods often utilize highly aqueous mobile phases (91–100%) with C18 columns for the separation of pteridines. cuni.cz However, these conditions can sometimes lead to challenges with retention for highly polar analytes and may not be optimal for coupling with mass spectrometry. bohrium.comcuni.cz
Method development in HPLC for pteridines involves careful consideration of the stationary phase, mobile phase composition (including pH and buffer type), and detection method. nih.gov For instance, the elution order of pteridines in RP-HPLC is typically influenced by their polarity. cuni.cz The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods offers advantages in terms of speed and resolution. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Pteridines
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to RP-HPLC for the analysis of polar compounds like pteridines. bohrium.comcuni.cz HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of hydrophilic analytes. researchgate.net This technique is particularly advantageous for its compatibility with mass spectrometry detection due to the use of volatile mobile phases. cuni.cz
Several HILIC stationary phases have been evaluated for pteridine separation, including those with neutral, negatively charged, cationic, and zwitterionic surfaces. researchgate.net The choice of stationary phase significantly impacts the retention and selectivity of the separation. nih.govcuni.cz For example, amide-based stationary phases have shown strong retention for pteridines, especially at higher pH values. nih.govcuni.cz The separation of a comprehensive panel of 12 pteridines has been successfully achieved using a ZIC-HILIC column with gradient elution. nih.gov
| Stationary Phase Type | Retention Characteristics | Optimal pH Range | Analysis Time (UHPLC) | Reference |
|---|---|---|---|---|
| BEH Amide | Strong retention, especially at high pH | 4.8–7.8 for best separation | Up to 8 min (Fluorescence), Up to 4 min (MS) | nih.govcuni.cz |
| BEH HILIC | Insufficient retention and selectivity | Not suitable under tested conditions | N/A | nih.govcuni.cz |
| ZIC-HILIC (Zwitterionic) | Stronger retention than other tested columns | Not specified | 20 min (for 12 pteridines) | researchgate.netnih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of reactions. rochester.edulibretexts.org In the context of pteridine synthesis, TLC can be employed to track the consumption of starting materials and the formation of products. researchgate.netderpharmachemica.com This allows for the timely quenching of a reaction once it has reached completion, as indicated by the disappearance of the limiting reactant spot. libretexts.org
For effective reaction monitoring, a three-lane spotting system is often used: one for the starting material, one for the reaction mixture, and a "co-spot" containing both. rochester.edulibretexts.org The co-spot is particularly useful for distinguishing between reactants and products that have similar retention factor (Rf) values. libretexts.org While not a quantitative technique, TLC is invaluable for qualitative assessment and for optimizing reaction conditions before scaling up. It can also be adapted for small-scale purification of reaction products. researchgate.net The use of TLC in conjunction with photolabile linkers on a resin has also been reported as an efficient method for monitoring solid-phase reactions in real-time. thieme.de
Quantitative Analysis in Complex Biological Matrices (for Research Purposes)
The quantification of pteridines in biological samples such as urine, cerebrospinal fluid (CSF), and serum is crucial for various research applications. nih.govmdpi.comnih.gov These analyses are often complicated by the low concentrations of the analytes and the complexity of the biological matrix. bohrium.com
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and increasingly important tool for the sensitive and selective quantification of pteridines in biological fluids. mdpi.comnih.gov This technique offers significant advantages over traditional detection methods, especially in complex matrices. mdpi.com LC-MS/MS methods have been developed for the simultaneous determination of multiple pteridine metabolites. nih.govresearchgate.net
For instance, a dilute-and-shoot HPLC-Q-TOF-MS method has been developed for pteridine profiling in human urine, offering a simple sample preparation procedure. mdpi.com Another LC-MS/MS method allows for the quantification of six different pterins in urine, including the separation of positional isomers. nih.govresearchgate.net The use of stable isotope-labeled internal standards is a common practice to ensure accuracy and precision in quantification. nih.govresearchgate.net
| Analytes | Matrix | Sample Preparation | LC Column | LOD Range | Reference |
|---|---|---|---|---|---|
| 13 Pteridines | Human Urine | Centrifugation and filtration | Not specified | Not specified | mdpi.com |
| 6 Pterins (including isomers) | Urine | Oxidation, filtration, and dilution | LUNA amino | 7 to 360 pg/ml | nih.govresearchgate.net |
| BH4, BH2, Neopterin (B1670844), Sepiapterin (B94604) | Cerebrospinal Fluid | Optimized for screening | Not specified | Linear range: 3 to 200 nmol/L | nih.govresearchgate.net |
Development of Spectrophotometric or Fluorometric Assays
Spectrophotometric and fluorometric assays provide alternative methods for the quantification of pteridines and related enzyme activities. nih.gov Fluorometric methods are generally several orders of magnitude more sensitive than colorimetric spectrophotometric methods. nih.govnih.gov This increased sensitivity is particularly advantageous when dealing with low concentrations of analytes in biological samples. nih.gov
The intrinsic fluorescence of pteridine compounds can be exploited for their detection. mdpi.comcreative-enzymes.com For example, the conversion of a non-fluorescent substrate to a fluorescent product can be used to measure enzyme activity. creative-enzymes.com Fluorometric assays have been successfully used to measure the activity of enzymes like xanthine (B1682287) oxidase by monitoring the conversion of pterin (B48896) to the fluorescent product isoxanthopterin. nih.gov While highly sensitive, fluorometric assays can be susceptible to interference from impurities and the photolability of some fluorescent compounds. creative-enzymes.com Fluorescence correlation spectroscopy (FCS) has also been explored as a technique for studying the molecular motion of pteridine derivatives like neopterin at the single-molecule level. researchgate.net
Radiochemical and Isotopic Labeling for Pathway Tracing
The elucidation of metabolic pathways and reaction mechanisms is fundamental to understanding the biological role of endogenous and exogenous compounds. Radiochemical and isotopic labeling are powerful techniques that enable researchers to trace the fate of molecules within complex biological systems. By replacing one or more atoms of a molecule with their corresponding isotopes, scientists can track the compound and its metabolites, providing invaluable insights into metabolic flux and enzymatic transformations. This section explores the hypothetical synthesis of isotopically labeled 6-Methyl-2-(methylamino)pteridin-4(1H)-one and its application in metabolic research, drawing upon established principles for labeling related heterocyclic compounds like pteridines and pyrimidines.
The synthesis of isotopically labeled this compound would involve the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H) at specific positions within the molecule. The choice of isotope and its position depends on the research question, with radioisotopes offering high sensitivity for detection and stable isotopes being advantageous for studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Given the pteridine core of this compound, a plausible synthetic strategy would involve the condensation of an isotopically labeled pyrimidine (B1678525) precursor with a suitable reaction partner. For instance, a common route to pteridine synthesis involves the reaction of a 5,6-diaminopyrimidine with a dicarbonyl compound. researchgate.net
Hypothetical Synthetic Scheme for ¹⁴C-Labeling:
A potential strategy for introducing a ¹⁴C label would be to start with a commercially available ¹⁴C-labeled precursor, such as [¹⁴C]guanidine hydrochloride. This could be used to construct the pyrimidine ring, which would then be further elaborated to form the desired pteridine.
Alternatively, the methyl group at the 6-position or the N-methyl group could be targeted for labeling. For example, a tritiated or ¹⁴C-labeled methylating agent could be used in the final steps of the synthesis to introduce the isotopic label. The synthesis of tritium-labeled pteridines has been achieved through methods like catalytic bromo-tritium exchange. clockss.org
The following table outlines potential precursors and the corresponding labeled positions in the final molecule.
| Labeled Precursor | Isotope | Potential Labeled Position(s) | Synthetic Approach |
| [¹⁴C]Guanidine hydrochloride | ¹⁴C | C2 of the pteridine ring | Ring synthesis |
| [¹³C, ¹⁵N₂]Uracil derivative | ¹³C, ¹⁵N | Pyrimidine portion of the pteridine ring | Transglycosylation and subsequent chemical modification |
| [¹⁴CH₃]Iodomethane | ¹⁴C | N-methyl group or 6-methyl group | Late-stage methylation |
| [³H]Sodium borohydride | ³H | Reduction of a suitable precursor to introduce tritium | Reduction |
The purification and characterization of the final isotopically labeled compound are critical steps. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification, while mass spectrometry and NMR spectroscopy would be used to confirm the identity, purity, and location of the isotopic label. nih.gov
Once synthesized, isotopically labeled this compound would be a valuable tool for investigating its metabolic fate in various research models, such as cell cultures, tissue homogenates, or in vivo animal studies. These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME). nih.govacs.org
Tracing Metabolic Pathways:
In a typical experiment, the labeled compound would be introduced into the biological system, and samples would be collected at various time points. The parent compound and its metabolites would then be extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or by detecting radioactivity. The presence of the isotopic label allows for the unambiguous identification of compound-related material. researchgate.net
For example, if this compound undergoes hydroxylation, the resulting metabolite would retain the isotopic label, allowing for its identification and quantification. By identifying a series of labeled metabolites, a comprehensive metabolic pathway can be constructed. Pteridines, in general, are known to be involved in various biological processes, and understanding the metabolism of this specific compound could provide insights into its potential biological activities. nih.govnih.govnih.govnih.gov
Metabolic Flux Analysis:
Stable isotope labeling, particularly with ¹³C, is instrumental in metabolic flux analysis (MFA). researchgate.netbiorxiv.org By providing cells with a ¹³C-labeled substrate, researchers can trace the flow of carbon atoms through metabolic networks. While this compound is not a primary metabolic substrate, its labeled metabolites could provide information about the activity of downstream pathways.
Elucidating Reaction Mechanisms:
Isotopic labeling can also be used to elucidate the mechanisms of enzymatic reactions. For instance, the use of deuterium (B1214612) (²H) can reveal information about bond-breaking steps through the kinetic isotope effect. If a C-H bond at a specific position is broken in the rate-determining step of a metabolic transformation, replacing the hydrogen with deuterium will slow down the reaction rate. This effect can be measured to support a proposed reaction mechanism.
The following table illustrates the type of data that could be generated from a hypothetical study tracing the metabolism of [¹⁴C]-6-Methyl-2-(methylamino)pteridin-4(1H)-one in a liver microsome model.
| Time (minutes) | [¹⁴C]-6-Methyl-2-(methylamino)pteridin-4(1H)-one (pmol/mg protein) | [¹⁴C]-Metabolite A (pmol/mg protein) | [¹⁴C]-Metabolite B (pmol/mg protein) |
| 0 | 1000 | 0 | 0 |
| 15 | 750 | 150 | 50 |
| 30 | 500 | 280 | 120 |
| 60 | 200 | 450 | 250 |
| 120 | 50 | 550 | 300 |
These data would allow for the calculation of the rate of metabolism of the parent compound and the formation of its metabolites, providing a quantitative understanding of its metabolic profile.
Future Research Directions and Perspectives on 6 Methyl 2 Methylamino Pteridin 4 1h One
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of pteridine (B1203161) derivatives has traditionally relied on methods that can involve costly and hazardous reagents. ijfmr.com A primary future objective is the development of novel and sustainable synthetic pathways for 6-Methyl-2-(methylamino)pteridin-4(1H)-one that prioritize environmental responsibility, cost-effectiveness, and efficiency.
Future research should focus on several key areas:
Green Chemistry Principles: Investigation into the use of non-toxic solvents, renewable starting materials, and atom-economical reactions. This includes exploring one-pot synthesis protocols that reduce the number of steps and minimize waste.
Catalysis: Development of novel catalytic systems, such as biocatalysts (enzymes) or metal-free catalysts, to replace harsh chemical reagents. This could lead to higher selectivity and milder reaction conditions.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control.
Table 1: Comparison of Potential Synthetic Route Strategies
| Strategy | Current Approach (Typical) | Future Goal | Potential Advantages |
|---|---|---|---|
| Solvents | Chlorinated hydrocarbons, DMF | Water, ethanol, supercritical CO₂ | Reduced toxicity and environmental impact |
| Catalysts | Strong acids/bases, heavy metals | Biocatalysts, organocatalysts | Higher selectivity, milder conditions, lower cost |
| Methodology | Multi-step batch synthesis | One-pot reactions, flow chemistry | Increased efficiency, improved safety, easier scalability |
Advanced Spectroscopic Probes for Real-Time Biochemical Studies
The intrinsic photochemical properties of the pteridine core make it an attractive scaffold for developing spectroscopic probes. nih.govmdpi.com Future work should aim to modify the this compound structure to create advanced probes for real-time monitoring of biochemical events within living cells.
This can be achieved by:
Fluorophore Conjugation: Attaching fluorescent moieties to the pteridine scaffold to create probes whose spectral properties (e.g., fluorescence intensity, lifetime, or wavelength) change upon binding to a specific biological target, such as an enzyme or nucleic acid.
Environment-Sensitive Dyes: Designing derivatives that are sensitive to changes in their microenvironment, such as polarity, pH, or the presence of specific ions. These probes could be used to map cellular conditions in real-time.
Two-Photon Absorption: Developing probes suitable for two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity, a significant advantage for in vivo studies. mdpi.com
Deeper Mechanistic Insights into Specific Biochemical Pathways
Pteridines are integral to a wide array of metabolic pathways, including the synthesis of amino acids and neurotransmitters. derpharmachemica.comresearchgate.net A critical area for future research is to elucidate the precise role, if any, of this compound in specific biochemical cascades. It may function as a metabolic intermediate, an enzyme inhibitor, or a regulator of a yet-to-be-identified pathway.
Key research questions to address include:
Does this compound interact with enzymes in the folate or biopterin (B10759762) metabolic pathways?
Can it be metabolized by cells, and if so, what are the resulting products?
Does it influence cellular signaling pathways, such as those related to oxidative stress or immune response?
To answer these questions, researchers could employ techniques like high-resolution mass spectrometry-based metabolomics to trace the compound's fate in cellular models. mdpi.com Isotope labeling studies, where atoms in the molecule are replaced with heavier isotopes (e.g., ¹³C or ¹⁵N), would be invaluable for tracking its metabolic transformations.
Computational Predictions for Structure-Activity Relationships in Academic Research
Computational chemistry offers powerful tools for predicting the biological activity of molecules and guiding the design of new derivatives. ijfmr.commdpi.com Future research should leverage these in silico methods to build a comprehensive understanding of the structure-activity relationships (SAR) for the this compound scaffold.
Specific computational approaches include:
Molecular Docking: Simulating the interaction of this compound and its virtual derivatives with the active sites of known enzymes to predict binding affinity and mode. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of pteridine derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when interacting with a biological target over time, providing deeper insights into the stability and nature of the interaction.
Table 2: Proposed Computational Workflow for SAR Studies
| Step | Technique | Objective | Expected Outcome |
|---|---|---|---|
| 1 | Virtual Library Generation | Create a diverse set of virtual analogs of the parent compound. | A library of novel structures for in silico screening. |
| 2 | Molecular Docking | Screen the virtual library against a panel of biological targets. | A ranked list of potential "hits" based on predicted binding affinity. |
| 3 | QSAR Modeling | Develop a predictive model based on the structures and predicted activities. | A tool to rapidly estimate the activity of new designs. |
Development of Specialized Research Reagents and Probes based on the this compound Scaffold
Building on the foundational research described above, a significant future direction is the development of specialized chemical tools derived from the this compound structure. These reagents would be instrumental in basic research for identifying and characterizing biological targets.
Potential research reagents include:
Affinity-Based Probes: Immobilizing the compound onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This tool can be used to isolate and identify binding proteins from cell lysates.
Photoaffinity Labels: Incorporating a photoreactive group into the molecule. When exposed to UV light, this label can form a covalent bond with its binding partner, allowing for the unambiguous identification of the target protein.
Tagged Derivatives: Synthesizing versions of the compound that include a biotin (B1667282) tag or a click chemistry handle. These tags facilitate the detection, purification, and visualization of the molecule and its interacting partners in complex biological samples.
The creation of such specialized reagents would transform this compound from a passive subject of study into an active tool for biochemical discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
